![molecular formula C19H13O4- B14321232 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate CAS No. 105578-63-0](/img/structure/B14321232.png)
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with a naphthalene derivative. One common method is the reaction of benzoic acid with 1-naphthylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
科学的研究の応用
2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate is largely dependent on its interaction with specific molecular targets. The naphthalene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group can also undergo hydrolysis, releasing benzoic acid and naphthylmethanol, which may have their own biological activities .
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthylmethanol: A precursor in the synthesis of 2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate.
Benzoic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and benzoate. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
105578-63-0 |
|---|---|
分子式 |
C19H13O4- |
分子量 |
305.3 g/mol |
IUPAC名 |
2-(naphthalen-1-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)16-10-3-4-11-17(16)19(22)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)/p-1 |
InChIキー |
MWDNVMFIDAZNRP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC=C3C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


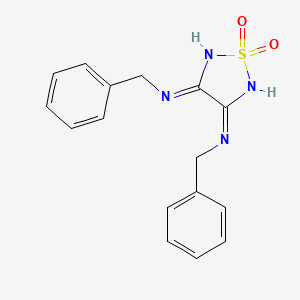
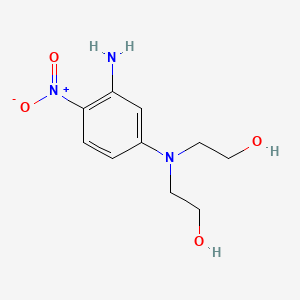
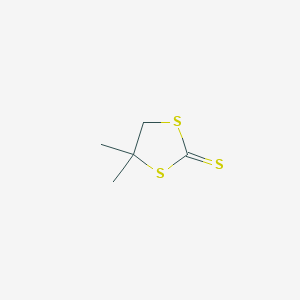
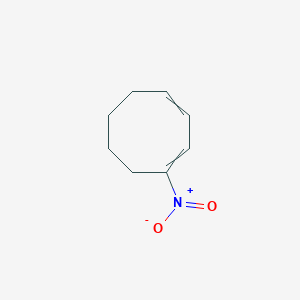
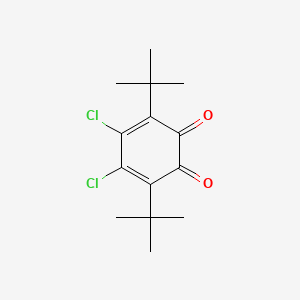
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

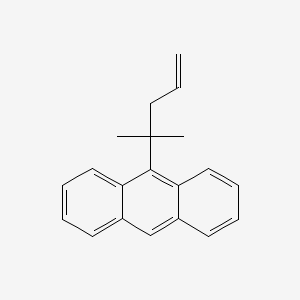

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)



